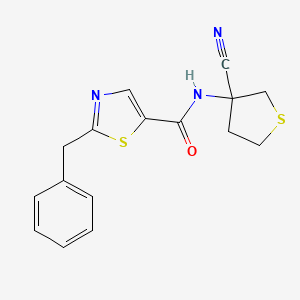

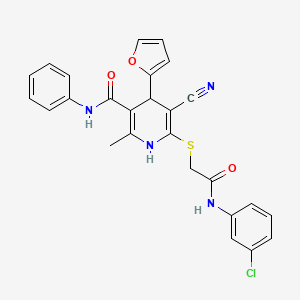

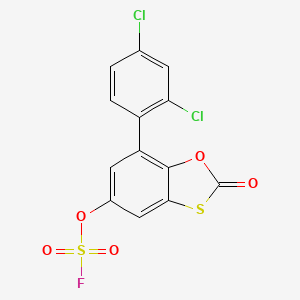

![molecular formula C13H11BrN4O B2722489 1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-76-0](/img/structure/B2722489.png)

1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to a class of compounds known as pyrazolopyrimidinones . These compounds are characterized by a pyrazole ring fused with a pyrimidinone ring. The presence of a bromophenyl group and an ethyl group further distinguishes this particular compound .

Synthesis Analysis

The synthesis of similar pyrazolopyrimidinone compounds often involves the reaction of a suitable precursor with hydrazine . The exact method would depend on the specific substituents present in the compound .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FTIR and NMR . These techniques can provide information about the functional groups present and the connectivity of the atoms .Chemical Reactions Analysis

Pyrazolopyrimidinones can participate in various chemical reactions, depending on the substituents present . For example, they can undergo reactions with nucleophiles or electrophiles at various positions on the rings .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as melting point, IR spectrum, and NMR spectrum have been reported .Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. Compounds demonstrated significant activities against HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer agents. The study discusses the structure-activity relationship (SAR), providing insights into the design of more potent derivatives (Rahmouni et al., 2016).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-d]pyrimidin Derivatives

A series of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives were synthesized and screened for their antibacterial and antifungal activity. Results revealed significant antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Khobragade et al., 2010).

Anti-Inflammatory Properties

Synthesis and Study of the Anti-Inflammatory Properties of Some Pyrazolo[1,5-a]pyrimidine Derivatives

This research synthesized a series of pyrazolo[1,5-a]pyrimidin-7-ones to evaluate their anti-inflammatory properties. The study showed that modifications at specific positions of the compound could significantly affect anti-inflammatory activity, indicating the importance of structural features in biological activity (Bruni et al., 1993).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s suggested that similar compounds may interact with their targets through hydrogen bonding interactions .

Biochemical Pathways

Similar compounds have been found to affect the production of reactive oxygen species (ros) and lipid peroxides, leading to oxidative stress .

Result of Action

Similar compounds have been found to cause changes in behavior, body movement impairment, and even reduced number of survival organisms due to their interaction with ache .

Action Environment

It’s suggested that similar compounds may have their action influenced by factors such as the presence of other compounds, ph, temperature, and other environmental conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-bromophenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O/c1-2-17-8-15-12-11(13(17)19)7-16-18(12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTWZOOEXUUVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

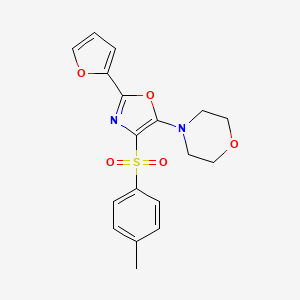

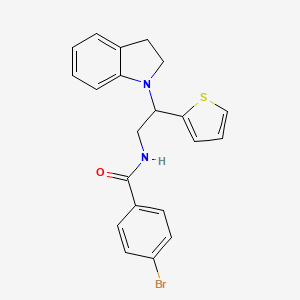

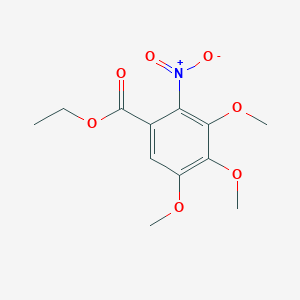

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

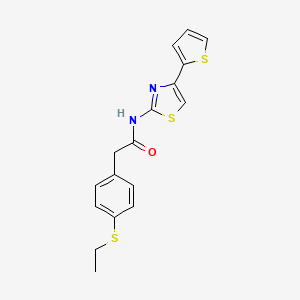

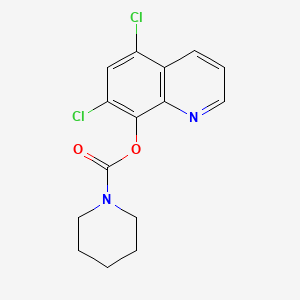

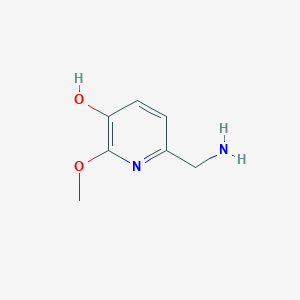

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

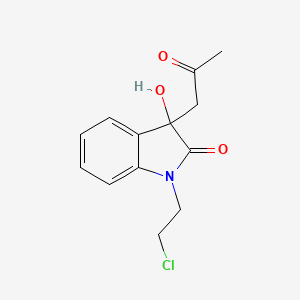

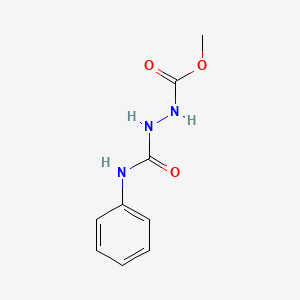

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)